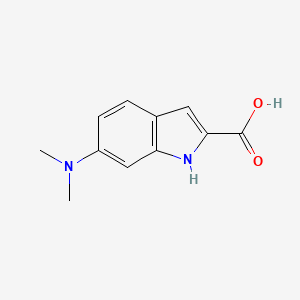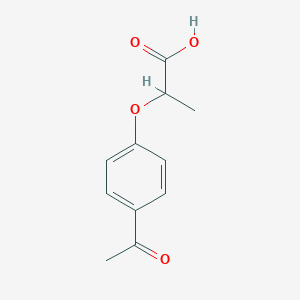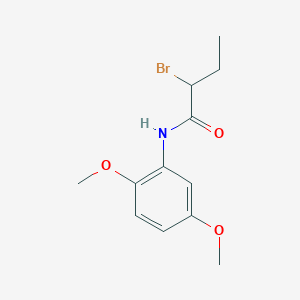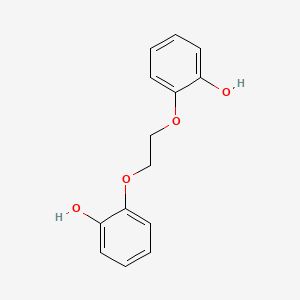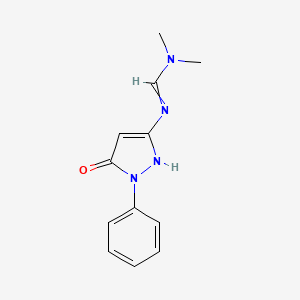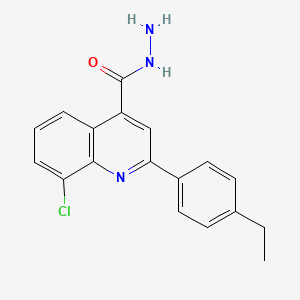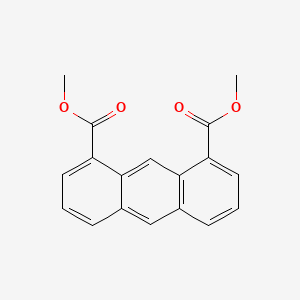
Dimethyl 1,8-Anthracenedicarboxylate
Übersicht
Beschreibung
Dimethyl 1,8-Anthracenedicarboxylate (DMAE) is a synthetic organic compound that belongs to the family of aromatic hydrocarbons. It is also known as 1,8-Anthracenedicarboxylic Acid Dimethyl Ester .
Molecular Structure Analysis
The molecular formula of Dimethyl 1,8-Anthracenedicarboxylate is C18H14O4 . Its molecular weight is 294.31 . The compound is solid at 20 degrees Celsius .
Physical And Chemical Properties Analysis
Dimethyl 1,8-Anthracenedicarboxylate is a solid at 20 degrees Celsius . It appears as a white to yellow to green powder or crystal . The melting point ranges from 102.0 to 106.0 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
Dimethyl 1,8-Anthracenedicarboxylate has been utilized in the synthesis of polyesters and copolyesters. The inclusion of this monomer results in thermally stable polymers, with the anthracenecarboxylate unit enhancing the glass transition and melting points. These characteristics make it a valuable component in creating high-performance polymers with improved thermal properties (Collard & Schiraldi, 2002).
Optical Properties in Polymers
In another application, dimethyl 1,8-Anthracenedicarboxylate and similar compounds have been explored as fluorescent optical brightening agents in condensation polymers. When copolymerized with poly(ethylene terephthalate), these materials demonstrate blue fluorescence, which is significant for applications requiring optical brightening properties (Connor, Kriegel, Collard, Liotta, & Schiraldi, 2000).
Fluorescence Study
The fluorescence properties of 1,8-Anthracenedicarboxylic acid, a derivative of dimethyl 1,8-Anthracenedicarboxylate, have been studied extensively. These studies include pH-fluorescence titration and interaction with metal ions and organic guests, highlighting its potential in sensor applications and fluorescence-based detection techniques (Kim, Bae, Kwon, Kim, Choi, & Yoon, 2001).
Polymer Modification
Dimethyl 1,8-Anthracenedicarboxylate is also employed in the modification of functional copolymers. The anthracene units in these copolymers are reactive and undergo Diels–Alder reactions, allowing the creation of polymers with diverse properties, such as hydrophobic or hydrophilic characteristics. This aspect is crucial for developing materials with specific surface properties and applications (Vargas, Kriegel, Collard, & Schiraldi, 2002).
Synthesis and Characterization of Polyesters
The compound is instrumental in synthesizing polyesters, where it acts as a monomer. These polyesters, like Poly(alkylene 2,6-anthracenedicarboxylate)s, show higher glass transition and melting temperatures compared to their analogs, making them suitable for advanced material applications (Kriegel, Collard, Liotta, & Schiraldi, 2001).
Eigenschaften
IUPAC Name |
dimethyl anthracene-1,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)13-7-3-5-11-9-12-6-4-8-14(18(20)22-2)16(12)10-15(11)13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYSIEHCBBJETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC3=C(C=C21)C(=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80413937 | |
| Record name | Dimethyl 1,8-Anthracenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80413937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1,8-Anthracenedicarboxylate | |
CAS RN |
93655-34-6 | |
| Record name | Dimethyl 1,8-Anthracenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80413937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



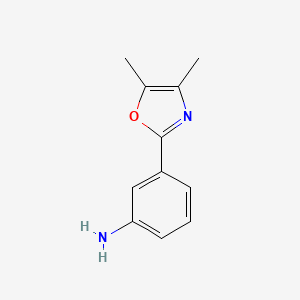
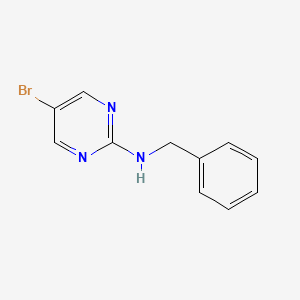
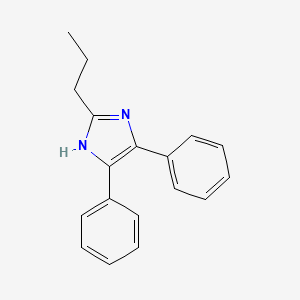
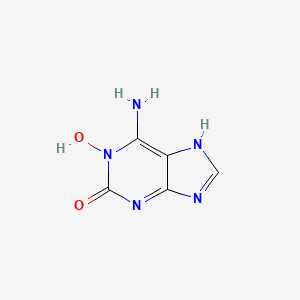
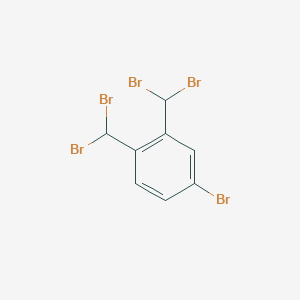
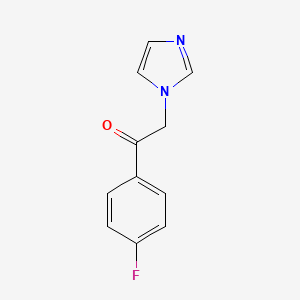
![[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol](/img/structure/B1336008.png)
![4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1336014.png)
